Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate typically involves the reaction of ethyl benzoate with a trifluoromethylamine derivative. One common method is the nucleophilic substitution reaction where ethyl benzoate reacts with trifluoromethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the ester functionality, leading to different applications and reactivity.
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2-[(trifluoromethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9-6-4-3-5-8(9)7-15-11(12,13)14/h3-6,15H,2,7H2,1H3 |
InChI Key |
GWEOVFHOUCSXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CNC(F)(F)F |
Origin of Product |
United States |
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